molecular formula C18H23N3O4 B1290431 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 955016-62-3

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No.: B1290431
CAS No.: 955016-62-3
M. Wt: 345.4 g/mol
InChI Key: INPROUMRGMMTSE-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H23N3O4 It is a piperazine derivative, characterized by the presence of benzyl, tert-butyl, and cyano groups attached to the piperazine ring

Preparation Methods

The synthesis of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with appropriate benzyl and tert-butyl reagents. One common method involves the use of benzyl chloride and tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ester groups can be achieved using acidic or basic conditions, leading to the formation of carboxylic acids.

Scientific Research Applications

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionalities play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can be compared with other piperazine derivatives such as:

    1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate: Similar in structure but with a methyl group instead of a cyano group.

    1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate: Contains a hydroxymethyl group instead of a cyano group.

    This compound: The presence of the cyano group imparts unique reactivity and potential biological activities compared to other derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPROUMRGMMTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635230
Record name 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955016-62-3
Record name 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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